Spirapril Hydrochloride

Descripción

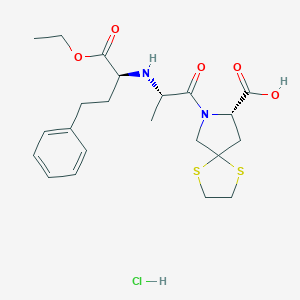

Structure

3D Structure of Parent

Propiedades

IUPAC Name |

(8S)-7-[(2S)-2-[[(2S)-1-ethoxy-1-oxo-4-phenylbutan-2-yl]amino]propanoyl]-1,4-dithia-7-azaspiro[4.4]nonane-8-carboxylic acid;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H30N2O5S2.ClH/c1-3-29-21(28)17(10-9-16-7-5-4-6-8-16)23-15(2)19(25)24-14-22(30-11-12-31-22)13-18(24)20(26)27;/h4-8,15,17-18,23H,3,9-14H2,1-2H3,(H,26,27);1H/t15-,17-,18-;/m0./s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CLDOLNORSLLQDI-OOAIBONUSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C(CCC1=CC=CC=C1)NC(C)C(=O)N2CC3(CC2C(=O)O)SCCS3.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCOC(=O)[C@H](CCC1=CC=CC=C1)N[C@@H](C)C(=O)N2CC3(C[C@H]2C(=O)O)SCCS3.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H31ClN2O5S2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID6044272 | |

| Record name | Spirapril hydrochloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID6044272 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

503.1 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

94841-17-5 | |

| Record name | Spirapril hydrochloride [USAN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0094841175 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Spirapril hydrochloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID6044272 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 8-[(2S)-2-[[(1S)-1-ethoxycarbonyl-3-phenylpropyl] amino]propanoyl]-1,4-dithiaspiro [4.4]nonane-7-carboxylic acid hydrochloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | SPIRAPRIL HYDROCHLORIDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/OCC25LM897 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

A Technical Guide to the Mechanism of Action of Spirapril Hydrochloride in the Renin-Angiotensin System

For Researchers, Scientists, and Drug Development Professionals

This document provides a detailed examination of the molecular mechanism, pharmacodynamics, and relevant experimental methodologies pertaining to Spirapril Hydrochloride, a potent angiotensin-converting enzyme (ACE) inhibitor.

Introduction

This compound is an orally administered antihypertensive agent belonging to the dicarboxylate class of angiotensin-converting enzyme (ACE) inhibitors.[1] It functions as a prodrug, meaning it is pharmacologically inactive until it undergoes metabolic conversion in the body to its active form.[1][2][3] This active metabolite, known as spiraprilat, is responsible for the drug's therapeutic effects.[2][3][4][5] The primary clinical application of Spirapril is in the management of hypertension and congestive heart failure.[4][6] Its mechanism of action is centered on the precise and potent inhibition of ACE, a critical enzyme in the Renin-Angiotensin System (RAS).[3][7][8]

The Renin-Angiotensin System (RAS) Signaling Pathway

The Renin-Angiotensin System is a fundamental hormonal cascade that regulates blood pressure, and fluid and electrolyte balance. The pathway is initiated by the release of renin from the kidneys in response to hypotension or low sodium levels. Renin cleaves angiotensinogen, a precursor protein produced by the liver, to form the decapeptide Angiotensin I. Angiotensin I is subsequently converted into the highly active octapeptide, Angiotensin II, by the Angiotensin-Converting Enzyme (ACE), which is predominantly found in the pulmonary circulation.

Angiotensin II exerts powerful physiological effects by binding to its receptors (primarily AT1 receptors), leading to:

-

Vasoconstriction: Direct contraction of vascular smooth muscle, which increases systemic vascular resistance and blood pressure.[7]

-

Aldosterone Secretion: Stimulation of the adrenal cortex to release aldosterone, a hormone that promotes sodium and water retention by the kidneys, thereby increasing blood volume and pressure.[3][7]

Core Mechanism of Action of Spirapril

Spirapril's therapeutic action is not direct but is mediated entirely through its active metabolite, spiraprilat.

3.1 Bioactivation to Spiraprilat Following oral administration, this compound is absorbed and rapidly hydrolyzed, primarily in the liver, by esterase enzymes. This metabolic process cleaves the ethyl ester group from the spirapril molecule to form spiraprilat, the active dicarboxylic acid metabolite.[1][5] Spirapril itself has significantly lower ACE inhibitory activity compared to spiraprilat.[9]

3.2 Competitive Inhibition of ACE Spiraprilat competitively binds to the active site of the Angiotensin-Converting Enzyme.[3][10] This binding is potent and reversible, preventing ACE from accessing its natural substrate, Angiotensin I. By occupying the enzyme's active site, spiraprilat effectively blocks the conversion of Angiotensin I to Angiotensin II.[3][4][7]

The reduction in Angiotensin II levels leads to two primary antihypertensive effects:

-

Vasodilation: The potent vasoconstrictor effect of Angiotensin II is diminished, causing relaxation of arterial smooth muscle, a decrease in total peripheral resistance, and consequently, a reduction in blood pressure.[7][8]

-

Reduced Aldosterone Secretion: The decrease in Angiotensin II stimulation of the adrenal cortex leads to lower aldosterone levels. This reduces sodium and water retention, contributing to a decrease in blood volume and a further lowering of blood pressure.[6][7]

Pharmacodynamic Profile and Potency

The inhibitory potency of a compound is typically quantified by its half-maximal inhibitory concentration (IC50), which represents the concentration of the inhibitor required to reduce the enzyme's activity by 50%. Spiraprilat is a highly potent inhibitor of ACE, with IC50 values reported in the low nanomolar range.

Table 1: In Vitro ACE Inhibitory Potency

| Compound | IC50 (nM) | Potency Relative to Prodrug |

|---|---|---|

| Spiraprilat | 0.8 - 0.81[9][11] | ~83-fold higher |

| Spirapril | 67[12] | Baseline |

Data compiled from in vitro studies using rabbit lung ACE.[9][12]

Experimental Protocol: In Vitro ACE Inhibition Assay

The determination of IC50 values for ACE inhibitors is commonly performed using an in vitro spectrophotometric assay. The following protocol is a representative methodology based on the enzymatic cleavage of a synthetic substrate.

Objective: To quantify the inhibitory activity of a test compound (e.g., spiraprilat) on Angiotensin-Converting Enzyme.

Principle: ACE catalyzes the hydrolysis of the substrate Hippuryl-Histidyl-Leucine (HHL) into Hippuric Acid (HA) and the dipeptide Histidyl-Leucine. The amount of Hippuric Acid produced is proportional to the enzyme's activity. By measuring the concentration of HA in the presence and absence of an inhibitor, the degree of inhibition can be calculated.[13]

Key Reagents & Materials:

-

ACE (from rabbit lung) solution (e.g., 100 mU/mL)[14]

-

Test Compound: Spiraprilat, serially diluted

-

Stop Solution: 1 M HCl[15]

-

UV-Vis Spectrophotometer

Procedure:

-

Pre-incubation: A solution of ACE is pre-incubated with either the buffer (control) or varying concentrations of the test compound for a short period (e.g., 5-10 minutes) at 37°C.[14][16]

-

Reaction Initiation: The enzymatic reaction is initiated by adding the HHL substrate solution to the mixture.

-

Incubation: The reaction mixture is incubated at 37°C for a defined period (e.g., 30-60 minutes).[15][16]

-

Reaction Termination: The reaction is stopped by adding a strong acid, such as 1 M HCl.[15]

-

Extraction: The product, Hippuric Acid, is extracted from the aqueous mixture using an organic solvent like ethyl acetate.[13][15]

-

Quantification: The solvent is evaporated, and the remaining Hippuric Acid is redissolved in a suitable solvent (e.g., water). The absorbance of this solution is measured using a UV-Vis spectrophotometer at approximately 228 nm.[15]

-

Calculation: The percent inhibition is calculated for each concentration of the test compound relative to the control. The IC50 value is determined by plotting percent inhibition against the logarithm of the inhibitor concentration and fitting the data to a dose-response curve.

Pharmacokinetic Properties

The clinical efficacy of Spirapril is also defined by its pharmacokinetic profile, particularly the conversion to spiraprilat and its subsequent disposition.

Table 2: Summary of Pharmacokinetic Parameters

| Parameter | Spirapril (Prodrug) | Spiraprilat (Active Metabolite) |

|---|---|---|

| Oral Bioavailability | ~50%[17] | Virtually zero[17] |

| Metabolism | Rapidly converted via esterolysis[17] | - |

| Terminal Half-life | 20-50 minutes (IV)[17] | ~35 hours (biphasic)[1][17] |

| Plasma Clearance | 56 L/h (IV)[17] | 10 L/h[17] |

| Elimination Route | - | Dual: Renal and Hepatic[1][2] |

This dual elimination pathway for spiraprilat is a notable characteristic, suggesting that the drug may be used with less need for dosage adjustment in patients with renal impairment compared to ACE inhibitors that are cleared exclusively by the kidneys.[2][18]

Conclusion

This compound exerts its antihypertensive effects through its active metabolite, spiraprilat, a highly potent and specific inhibitor of the Angiotensin-Converting Enzyme. By competitively blocking the conversion of Angiotensin I to Angiotensin II, spiraprilat disrupts a key control point in the Renin-Angiotensin System. This leads to vasodilation and reduced aldosterone-mediated volume expansion, collectively resulting in a durable reduction in blood pressure. Its pharmacokinetic profile, characterized by efficient bioactivation and a dual elimination pathway for the active metabolite, further defines its clinical utility.

References

- 1. Spirapril - Wikipedia [en.wikipedia.org]

- 2. Spirapril. A preliminary review of its pharmacology and therapeutic efficacy in the treatment of hypertension - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Spirapril | C22H30N2O5S2 | CID 5311447 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. spirapril | Ligand page | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]

- 5. Spiraprilat | C20H26N2O5S2 | CID 3033702 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. go.drugbank.com [go.drugbank.com]

- 7. What is this compound used for? [synapse.patsnap.com]

- 8. Spirapril | Drug Information, Uses, Side Effects, Chemistry | PharmaCompass.com [pharmacompass.com]

- 9. Angiotensin converting enzyme inhibitory activity of SCH 33844 (spirapril) in rats, dogs and monkeys - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. This compound | C22H31ClN2O5S2 | CID 6850814 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 11. Angiotensin converting enzyme inhibitors: spirapril and related compounds - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. cdn.caymanchem.com [cdn.caymanchem.com]

- 13. ACE Inhibition Assay - Protocol - OneLab [onelab.andrewalliance.com]

- 14. Angiotensin-converting enzyme inhibitory assay [protocols.io]

- 15. etflin.com [etflin.com]

- 16. tandfonline.com [tandfonline.com]

- 17. Spirapril: pharmacokinetic properties and drug interactions - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. [The ACE inhibitor spirapril in chronic renal failure, hypertension and diabetic nephropathy] - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Chemical Synthesis and Properties of Spirapril Hydrochloride

For Researchers, Scientists, and Drug Development Professionals

Abstract

Spirapril hydrochloride is a potent, second-generation angiotensin-converting enzyme (ACE) inhibitor used in the management of hypertension and congestive heart failure. As a prodrug, it is metabolized in vivo to its active diacid metabolite, spiraprilat. This technical guide provides a comprehensive overview of the chemical synthesis of this compound, detailing the experimental protocols for key transformations. Additionally, it summarizes the critical physicochemical and pharmacological properties of the drug, presenting quantitative data in a structured format. The mechanism of action through the Renin-Angiotensin-Aldosterone System (RAAS) is also elucidated and visualized. This document is intended to serve as a valuable resource for researchers, chemists, and pharmacologists involved in the discovery and development of cardiovascular therapeutics.

Introduction

This compound, chemically known as (8S)-7-[(2S)-2-[[(2S)-1-ethoxy-1-oxo-4-phenylbutan-2-yl]amino]propanoyl]-1,4-dithia-7-azaspiro[4.4]nonane-8-carboxylic acid hydrochloride, is a dicarboxylate-containing ACE inhibitor.[1] It is a prodrug that is hydrolyzed in the liver to its active metabolite, spiraprilat.[2] Spiraprilat competitively inhibits the angiotensin-converting enzyme, preventing the conversion of angiotensin I to the potent vasoconstrictor angiotensin II.[1][3][4] This mode of action leads to vasodilation and a reduction in aldosterone secretion, resulting in a decrease in blood pressure.[4] This guide will delve into the synthetic pathways for obtaining this compound and its key properties.

Chemical Synthesis

The synthesis of this compound is a multi-step process involving the preparation of two key chiral intermediates followed by their coupling and final conversion to the hydrochloride salt. The most notable synthetic routes have been developed by Schering-Plough and Squibb.[3] This guide will focus on the Schering-Plough synthesis, which is widely referenced.

Synthesis Workflow

The overall synthetic strategy involves the preparation of a spirocyclic amino acid intermediate and a side-chain amino ester, followed by their coupling to form the spirapril backbone.

References

Navigating Preclinical Development: A Technical Guide to the Pharmacokinetics and Bioavailability of Spirapril Hydrochloride

For Researchers, Scientists, and Drug Development Professionals

Introduction

Spirapril Hydrochloride, an angiotensin-converting enzyme (ACE) inhibitor, represents a significant area of interest in the development of antihypertensive therapeutics. As a prodrug, its efficacy is intrinsically linked to its conversion to the active metabolite, spiraprilat. Understanding the pharmacokinetic (PK) and bioavailability profile of spirapril and spiraprilat in preclinical models is paramount for predicting its behavior in humans and for establishing a safe and effective dosing regimen. This technical guide provides a comprehensive overview of the available preclinical data, detailed experimental methodologies, and the underlying physiological pathways.

Pharmacokinetic Profile and Bioavailability

Spirapril is characterized as a potent, orally effective ACE inhibitor in preclinical species, including rats, dogs, and monkeys. Following oral administration, the prodrug spirapril is absorbed and subsequently hydrolyzed by esterases, primarily in the liver, to its pharmacologically active diacid metabolite, spiraprilat. Spiraprilat is a potent inhibitor of the angiotensin-converting enzyme, which plays a crucial role in the renin-angiotensin-aldosterone system (RAAS).

While extensive pharmacodynamic studies have been conducted, specific quantitative pharmacokinetic parameters for spirapril and spiraprilat in preclinical models are not widely available in the public literature. However, qualitative descriptions indicate that spirapril is absorbed in a dose-proportional manner in dogs and rats. A notable characteristic of spirapril is its dual route of excretion. Unlike many other ACE inhibitors that are primarily cleared by the kidneys, spirapril and its metabolites are eliminated through both renal and hepatic pathways. In preclinical studies, a significant portion of the drug has been shown to be excreted in the feces, suggesting substantial biliary excretion. This dual excretion mechanism may be advantageous in patient populations with renal impairment.

Data Presentation: An Illustrative Example with a Structurally Related ACE Inhibitor

To provide researchers with a quantitative perspective on the preclinical pharmacokinetics of an ACE inhibitor, the following table summarizes the pharmacokinetic parameters for Idrapril, another ACE inhibitor, in rats and dogs. This data serves as a representative example of the pharmacokinetic profile that can be expected for a compound of this class.

| Parameter | Rat (2 mg/kg, oral) | Dog (2 mg/kg, oral) |

| Cmax (ng/mL) | 182 | 567 |

| Tmax (h) | Not Reported | Not Reported |

| AUC (µg·min/mL) | 25 | 85 |

| Elimination Half-life (min) | 82 | 54 |

| Bioavailability (%) | ~24 | ~24 |

Data for Idrapril, adapted from a study on its pharmacokinetics and pharmacodynamics.[1]

Experimental Protocols

The following sections detail the methodologies for key experiments in the preclinical pharmacokinetic assessment of this compound.

In Vivo Pharmacokinetic Study in Rats

1. Animal Model:

-

Male Sprague-Dawley rats (250-300g) are commonly used.

-

Animals are housed in a controlled environment with a 12-hour light/dark cycle and have access to standard chow and water ad libitum.

-

Fasting overnight prior to dosing is recommended to reduce variability in absorption.

2. Drug Administration:

-

This compound is dissolved or suspended in an appropriate vehicle (e.g., 0.5% carboxymethylcellulose in water).

-

A single oral dose (e.g., 1-10 mg/kg) is administered via oral gavage using a stainless steel gavage needle.

3. Blood Sampling:

-

Serial blood samples (approximately 0.25 mL) are collected from the jugular vein or tail vein at predetermined time points (e.g., 0, 0.25, 0.5, 1, 2, 4, 6, 8, 12, and 24 hours post-dose).

-

Blood is collected into tubes containing an anticoagulant (e.g., K2EDTA).

-

Plasma is separated by centrifugation (e.g., 4000 rpm for 10 minutes at 4°C) and stored at -80°C until analysis.

4. Bioanalytical Method: LC-MS/MS for Spirapril and Spiraprilat in Plasma

-

Sample Preparation: Protein precipitation is a common method for extracting spirapril and spiraprilat from plasma. An internal standard (e.g., a structurally similar ACE inhibitor) is added to the plasma sample, followed by a precipitating agent (e.g., acetonitrile). The sample is vortexed and then centrifuged to pellet the precipitated proteins. The supernatant is then transferred for analysis.

-

Chromatography: Reverse-phase high-performance liquid chromatography (HPLC) is used to separate spirapril and spiraprilat from endogenous plasma components. A C18 column with a gradient mobile phase of acetonitrile and water with a modifier like formic acid is typically employed.

-

Mass Spectrometry: A tandem mass spectrometer (MS/MS) with an electrospray ionization (ESI) source operating in positive ion mode is used for detection and quantification. Multiple Reaction Monitoring (MRM) is used for its high selectivity and sensitivity, monitoring specific precursor-to-product ion transitions for spirapril, spiraprilat, and the internal standard.

-

Data Analysis: A calibration curve is generated by plotting the peak area ratio of the analyte to the internal standard against the concentration of the analyte in spiked plasma standards. The concentrations of spirapril and spiraprilat in the study samples are then determined from this calibration curve.

5. Pharmacokinetic Analysis:

-

Plasma concentration-time data for spirapril and spiraprilat are analyzed using non-compartmental methods.

-

Key pharmacokinetic parameters such as Cmax (maximum plasma concentration), Tmax (time to reach Cmax), AUC (area under the plasma concentration-time curve), and elimination half-life (t½) are calculated.

-

Oral bioavailability (F%) is determined by comparing the AUC after oral administration to the AUC after intravenous administration of a known dose.

Mandatory Visualizations

Signaling Pathway

Caption: The Renin-Angiotensin-Aldosterone System and the inhibitory action of Spiraprilat.

Experimental Workflow

Caption: A typical experimental workflow for a preclinical pharmacokinetic study.

Conclusion

The preclinical assessment of this compound's pharmacokinetics and bioavailability is a critical component of its development as an antihypertensive agent. While specific quantitative data in common preclinical models remains limited in the public domain, the qualitative understanding of its absorption, metabolism as a prodrug, and dual routes of excretion provides a solid foundation for further investigation. The experimental protocols and analytical methodologies outlined in this guide offer a robust framework for researchers to conduct their own studies and contribute to a more comprehensive understanding of this promising therapeutic compound. The use of illustrative data from structurally related compounds can further aid in contextualizing the expected pharmacokinetic profile of spirapril in a preclinical setting.

References

A Comprehensive Review of Spirapril Hydrochloride Research: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Spirapril hydrochloride is a potent, non-sulfhydryl angiotensin-converting enzyme (ACE) inhibitor used in the management of hypertension and heart failure.[1][2] As a prodrug, spirapril is rapidly converted in the body to its active metabolite, spiraprilat, which exerts the therapeutic effect.[3][4] This technical guide provides a comprehensive review of the existing literature on this compound, focusing on its pharmacological properties, clinical efficacy, and the methodologies employed in its study. This document is intended to serve as a detailed resource for researchers, scientists, and professionals involved in drug development.

Physicochemical Properties

This compound is the hydrochloride salt of spirapril. Key physicochemical properties are summarized in the table below.

| Property | Value | Reference |

| Chemical Formula | C22H31ClN2O5S2 | [3] |

| Molecular Weight | 503.1 g/mol | [3] |

| CAS Number | 94841-17-5 | [3] |

| Appearance | White solid | [5] |

| Melting Point | 192-194°C (decomposes) | [5] |

Mechanism of Action: Inhibition of the Renin-Angiotensin-Aldosterone System

Spirapril's therapeutic effects are derived from its active metabolite, spiraprilat, which is a potent and competitive inhibitor of the angiotensin-converting enzyme (ACE).[3][4] ACE plays a crucial role in the renin-angiotensin-aldosterone system (RAAS), a hormonal cascade that regulates blood pressure and fluid balance.[1]

By inhibiting ACE, spiraprilat blocks the conversion of angiotensin I to angiotensin II.[3][4] Angiotensin II is a powerful vasoconstrictor that narrows blood vessels, leading to an increase in blood pressure.[1] It also stimulates the adrenal cortex to release aldosterone, a hormone that promotes the retention of sodium and water, further elevating blood pressure.[1]

The inhibition of ACE by spiraprilat leads to:

-

Reduced levels of Angiotensin II: This results in vasodilation (widening of blood vessels) and a subsequent decrease in peripheral vascular resistance and blood pressure.[1]

-

Decreased Aldosterone Secretion: This leads to reduced sodium and water retention, contributing to the overall antihypertensive effect.[3]

The signaling pathway of the renin-angiotensin-aldosterone system and the site of action of spirapril are illustrated in the diagram below.

Pharmacokinetics

Spirapril is a prodrug that is hydrolyzed to its active diacid metabolite, spiraprilat. The pharmacokinetic properties of both spirapril and spiraprilat have been investigated in various studies.

Table 1: Pharmacokinetic Parameters of Spirapril and Spiraprilat

| Parameter | Spirapril | Spiraprilat | Notes | Reference |

| Bioavailability | ~50% (resorption of spirapril) | - | Spirapril is a prodrug. | [6] |

| Time to Peak Plasma Concentration (Tmax) | - | 2-3 hours | After oral administration of spirapril. | [6] |

| Elimination Half-life (t1/2) | - | ~40 hours | Long half-life allows for once-daily dosing. | [6] |

| Metabolism | Hepatic hydrolysis | - | Converted to spiraprilat in the liver. | [2] |

| Excretion | Dual: Renal and Hepatic | - | This dual clearance may be advantageous in patients with renal impairment. | [7] |

Pharmacodynamics

The pharmacodynamic effects of spirapril are primarily related to the inhibition of ACE and the subsequent reduction in blood pressure.

Table 2: Pharmacodynamic Parameters of Spirapril/Spiraprilat

| Parameter | Value | Species/Condition | Reference |

| ACE Inhibition (IC50) | 67 nM | In vitro | [8] |

| Angiotensin I-induced pressor response (ID50) | 16 µg/kg | Rats | [8] |

| Angiotensin I-induced pressor response (ID50) | 262 µg/kg | Dogs | [8] |

| Reduction in brain ACE activity | 40.2% | Mice (10 mg/kg for 3 weeks) | [9] |

Clinical Efficacy

Spirapril has been evaluated in numerous clinical trials for the treatment of hypertension.

Table 3: Summary of Clinical Trial Results for Spirapril in Hypertension

| Study | Patient Population | Dosing Regimen | Key Findings | Reference |

| Multicentre, post-marketing surveillance | 5000 patients with arterial hypertension | 6 mg once daily (most patients) | Responder rate: 89.4% (systolic), 85.4% (diastolic). Incidence of side effects: 2.9%. Cough: 0.88%. | [10] |

| Dose-finding studies | Patients with mild to severe hypertension | ≥ 6 mg once daily | Reduction in systolic BP: 10-18 mmHg. Reduction in diastolic BP: 7-13 mmHg. Normalization of diastolic BP (≤ 90 mmHg) in 29-50% of patients. | [7] |

| Multicentre, double-blind, randomized study | 86 elderly patients (≥ 60 years) with hypertension | 3 mg or 6 mg once daily for 6 weeks | 3 mg group: Mean SBP reduction of 12 mmHg and DBP reduction of 10 mmHg. 6 mg group: Mean SBP reduction of 10 mmHg and DBP reduction of 9 mmHg. Responder rate (DBP ≤ 90 mmHg or fall ≥ 10 mmHg): 53% (3 mg) and 51% (6 mg). | [11] |

| 12-week study | 62 patients with mild to moderate hypertension | 6 mg/day, with diuretics added if needed | BP normalized in 25.8% of patients on monotherapy. Combination with diuretics normalized BP in the remaining patients. |

Experimental Protocols

Synthesis of this compound

While detailed, step-by-step industrial synthesis protocols are often proprietary, the general synthetic route for spirapril has been described in the literature. One reported synthesis by the Schering-Plough Corporation starts with Cbz-protected 4-oxoproline methyl ester. A key step involves the formation of a spirocyclic thioketal.

Workflow for a Typical Clinical Trial of an Antihypertensive Agent

The evaluation of a new antihypertensive drug like this compound typically follows a structured clinical trial workflow.

Formulation of this compound Tablets

Analytical Methods

Specific, validated analytical methods for the routine quality control of this compound in pharmaceutical dosage forms are not extensively detailed in the reviewed literature. However, the principles of method validation for pharmaceuticals are well-established by guidelines such as those from the International Council for Harmonisation (ICH). A typical validated High-Performance Liquid Chromatography (HPLC) method for an ACE inhibitor would involve the following:

-

Chromatographic System: A reverse-phase column (e.g., C18) with a mobile phase consisting of a buffered aqueous solution and an organic modifier (e.g., acetonitrile or methanol).

-

Detection: UV detection at a wavelength where the analyte shows maximum absorbance.

-

Validation Parameters: The method would be validated for specificity, linearity, range, accuracy, precision (repeatability and intermediate precision), limit of detection (LOD), limit of quantitation (LOQ), and robustness.

Conclusion

This compound is a well-established ACE inhibitor with a proven efficacy and safety profile for the treatment of hypertension. Its long half-life allows for convenient once-daily dosing. The dual route of elimination of its active metabolite, spiraprilat, may offer an advantage in patients with renal impairment. While the fundamental aspects of its pharmacology and clinical use are well-documented, detailed public information on its formulation and specific analytical quality control methods is limited. This comprehensive review provides a valuable resource for researchers and professionals in the field, summarizing the key scientific and clinical data on this compound.

References

- 1. US20050009806A1 - Stable pharmaceutical compositions containing an ace inhibitor - Google Patents [patents.google.com]

- 2. What is this compound used for? [synapse.patsnap.com]

- 3. Spirapril | Drug Information, Uses, Side Effects, Chemistry | PharmaCompass.com [pharmacompass.com]

- 4. This compound - Uses, DMF, Dossier, Manufacturer, Supplier, Licensing, Distributer, Prices, News, GMP [pharmacompass.com]

- 5. US6555551B1 - Stable formulations of ACE inhibitors, and methods for preparation thereof - Google Patents [patents.google.com]

- 6. ndl.ethernet.edu.et [ndl.ethernet.edu.et]

- 7. ijpbs.com [ijpbs.com]

- 8. WO2008001184A2 - Solid composition - Google Patents [patents.google.com]

- 9. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]

- 10. go.drugbank.com [go.drugbank.com]

- 11. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]

Spirapril Hydrochloride: A Comprehensive Technical Guide on its Role as an Angiotensin-Converting Enzyme (ACE) Inhibitor

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Spirapril hydrochloride is a potent, non-sulfhydryl angiotensin-converting enzyme (ACE) inhibitor belonging to the dicarboxylate class. It functions as a prodrug, being hydrolyzed in vivo to its pharmacologically active diacid metabolite, spiraprilat. By competitively inhibiting ACE, spiraprilat plays a crucial role in the management of hypertension and congestive heart failure. This technical guide provides an in-depth analysis of this compound's mechanism of action, supported by quantitative data from preclinical and clinical studies, detailed experimental protocols for assessing its activity, and visual representations of its pharmacological pathways.

Chemical and Physical Properties

This compound is the hydrochloride salt of spirapril.

-

Chemical Name: (8S)-7-[(2S)-2-[[(2S)-1-ethoxy-1-oxo-4-phenylbutan-2-yl]amino]propanoyl]-1,4-dithia-7-azaspiro[4.4]nonane-8-carboxylic acid hydrochloride

-

Molecular Formula: C₂₂H₃₀N₂O₅S₂ · HCl

-

Molecular Weight: 503.1 g/mol

Mechanism of Action

This compound's therapeutic effects are mediated by its active metabolite, spiraprilat.[1] Spiraprilat competitively binds to and inhibits angiotensin-converting enzyme (ACE), also known as kininase II.[1][2] This inhibition has a dual effect on the renin-angiotensin-aldosterone system (RAAS) and the kinin-kallikrein system.

3.1 Inhibition of the Renin-Angiotensin-Aldosterone System (RAAS)

ACE is a key enzyme in the RAAS pathway, responsible for the conversion of the inactive decapeptide angiotensin I to the potent vasoconstrictor angiotensin II.[3][4] Angiotensin II exerts several physiological effects that contribute to the elevation of blood pressure, including:

-

Vasoconstriction: Direct contraction of vascular smooth muscle.

-

Aldosterone Secretion: Stimulation of the adrenal cortex to release aldosterone, which promotes sodium and water retention by the kidneys.

-

Sympathetic Nervous System Activation: Enhancement of norepinephrine release.

By inhibiting ACE, spiraprilat decreases the production of angiotensin II, leading to vasodilation, reduced aldosterone secretion, and consequently, a decrease in blood pressure.[1][2]

3.2 Potentiation of the Kinin-Kallikrein System

ACE (kininase II) is also responsible for the degradation of bradykinin, a potent vasodilator.[5] By inhibiting this enzyme, spiraprilat prevents the breakdown of bradykinin, leading to its accumulation.[6] Increased levels of bradykinin contribute to the antihypertensive effect of spirapril by promoting vasodilation and increasing the production of nitric oxide and prostaglandins.

Quantitative Data

The efficacy and pharmacokinetic profile of spirapril and its active metabolite, spiraprilat, have been characterized in numerous preclinical and clinical studies.

4.1 In Vitro ACE Inhibition

| Compound | IC₅₀ (nM) | Source |

| Spiraprilat | 0.8 | [3] |

| Spiraprilat | 0.81 | [7] |

| Spirapril | 67 | [8] |

4.2 In Vivo Efficacy

| Compound | Animal Model | ID₅₀ (µg/kg) | Route of Administration | Source |

| Spirapril | Rat | 16 | Intravenous | [3] |

| Spiraprilat | Rat | 8 | Intravenous | [3] |

4.3 Pharmacokinetic Parameters

| Parameter | Value | Population/Conditions | Source |

| Bioavailability (Spirapril) | ~50% | Healthy subjects | [9] |

| Time to Peak Plasma Concentration (Tₘₐₓ) of Spiraprilat | 2-3 hours | Healthy subjects | [9] |

| Elimination Half-life (t₁/₂) of Spiraprilat | ~40 hours | Healthy subjects | [9] |

| Cₘₐₓ of Spiraprilat | 2-3 times higher than in subjects with normal renal function | Patients with severe renal impairment | [2] |

| AUC of Spiraprilat | 5-6 times higher than in subjects with normal renal function | Patients with severe renal impairment | [2] |

| AUC of Spiraprilat | 820 µg·h·L⁻¹ (cirrhosis), 923 µg·h·L⁻¹ (non-cirrhotic liver disease), 1300 µg·h·L⁻¹ (healthy subjects) | Patients with liver disease vs. healthy subjects | [10] |

4.4 Clinical Efficacy in Hypertension

| Dose of Spirapril | Study Population | Change in Systolic Blood Pressure (mmHg) | Change in Diastolic Blood Pressure (mmHg) | Source |

| ≥ 6 mg once daily | Patients with mild to severe hypertension | -10 to -18 | -7 to -13 | [5] |

| 6 mg/day | Patients with hypertension (24-hour monitoring) | Diurnal: -16.2, Nocturnal: -14.9 | Diurnal: -7.4, Nocturnal: -7.4 | [11] |

| 3 mg | Elderly hypertensive patients | -12 | -10 | [12] |

| 6 mg | Elderly hypertensive patients | -10 | -9 | [12] |

Experimental Protocols

5.1 In Vitro ACE Inhibition Assay (Based on Cushman and Cheung Method)

This protocol describes a common method for determining the in vitro ACE inhibitory activity of a compound using the substrate hippuryl-histidyl-leucine (HHL).

5.1.1 Materials

-

Angiotensin-Converting Enzyme (ACE) from rabbit lung

-

Hippuryl-L-histidyl-leucine (HHL)

-

Sodium borate buffer (pH 8.3)

-

Hydrochloric acid (HCl)

-

Ethyl acetate

-

Test compound (e.g., spiraprilat)

-

Positive control (e.g., captopril)

-

Spectrophotometer or High-Performance Liquid Chromatography (HPLC) system

5.1.2 Procedure

-

Preparation of Reagents:

-

Prepare a stock solution of ACE in sodium borate buffer.

-

Prepare a stock solution of HHL in sodium borate buffer.

-

Prepare serial dilutions of the test compound and positive control.

-

-

Enzyme Reaction:

-

In a microcentrifuge tube, add a defined volume of the ACE solution and an equal volume of the test compound dilution (or buffer for control).

-

Pre-incubate the mixture at 37°C for 5-10 minutes.

-

Initiate the reaction by adding the HHL substrate solution.

-

Incubate the reaction mixture at 37°C for 30-60 minutes.[13][14]

-

-

Reaction Termination:

-

Stop the reaction by adding a defined volume of HCl.[14]

-

-

Quantification of Hippuric Acid (HA):

-

Spectrophotometric Method:

-

Extract the hippuric acid formed into a known volume of ethyl acetate by vortexing.

-

Centrifuge to separate the phases.

-

Transfer the upper organic layer to a new tube and evaporate the ethyl acetate.

-

Reconstitute the dried hippuric acid in a suitable buffer or water.

-

Measure the absorbance at 228 nm.[13]

-

-

HPLC Method:

-

Directly inject a filtered aliquot of the reaction mixture after termination into an HPLC system.

-

Use a reverse-phase C18 column and an isocratic mobile phase (e.g., a mixture of acetonitrile and water with trifluoroacetic acid).

-

Detect the hippuric acid peak by UV absorbance at 228 nm.[13]

-

-

-

Calculation of Inhibition:

-

Calculate the percentage of ACE inhibition using the following formula: % Inhibition = [(A_control - A_sample) / A_control] * 100 Where:

-

A_control is the absorbance (or peak area) of the reaction without the inhibitor.

-

A_sample is the absorbance (or peak area) of the reaction with the inhibitor.

-

-

Determine the IC₅₀ value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a sigmoidal dose-response curve.

-

Visualizations

6.1 Signaling Pathways and Mechanisms

Caption: Mechanism of action of this compound.

Caption: Experimental workflow for in vitro ACE inhibition assay.

References

- 1. Angiotensin-converting enzyme inhibitory assay [protocols.io]

- 2. Pharmacokinetics of spirapril in renal impairment - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Angiotensin converting enzyme inhibitors: spirapril and related compounds - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Physiology, Bradykinin - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 5. Spirapril. A preliminary review of its pharmacology and therapeutic efficacy in the treatment of hypertension - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Bradykinin pathway is involved in acute hemodynamic effects of enalaprilat in dogs with heart failure - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Angiotensin converting enzyme inhibitory activity of SCH 33844 (spirapril) in rats, dogs and monkeys - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. cdn.caymanchem.com [cdn.caymanchem.com]

- 9. Efficacy and safety of spirapril in mild-to-moderate hypertension - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Pharmacokinetics and haemodynamic effects of a single oral dose of the novel ACE inhibitor spirapril in patients with chronic liver disease - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. [Blood pressure lowering by the ACE-inhibitor spirapril. "24-hour efficacy of real once daily application of spirapril (HERAS study)"] - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Efficacy and safety of spirapril, a new ace-inhibitor, in elderly hypertensive patients - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. idpublications.org [idpublications.org]

- 14. 4.6. Enzyme Assay [bio-protocol.org]

Chemical structure and molecular formula of Spirapril Hydrochloride

An In-depth Technical Guide to Spirapril Hydrochloride: Chemical Properties and Experimental Analysis

Introduction

This compound is an angiotensin-converting enzyme (ACE) inhibitor used in the management of hypertension and congestive heart failure.[1][2][3][4] It functions as a prodrug, being rapidly metabolized in the body to its active diacid form, spiraprilat.[4][5][6] Spiraprilat is a potent, non-sulfhydryl ACE inhibitor that competitively blocks the conversion of angiotensin I to the vasoconstrictor angiotensin II.[6][7][8] This guide provides a detailed overview of the chemical structure, molecular formula, and key quantitative data of this compound. It also outlines relevant experimental protocols for its analysis and characterization, intended for researchers, scientists, and professionals in drug development.

Chemical Structure and Identification

-

Chemical Name: (8S)-7-[(2S)-2-[[(2S)-1-ethoxy-1-oxo-4-phenylbutan-2-yl]amino]propanoyl]-1,4-dithia-7-azaspiro[4.4]nonane-8-carboxylic acid;hydrochloride[5][8][9]

The structure of spirapril features a unique dithia-azaspiro[4.4]nonane moiety. As the hydrochloride salt, it exhibits improved stability and solubility characteristics suitable for pharmaceutical formulation.

Quantitative Data Summary

The physicochemical, pharmacokinetic, and pharmacodynamic properties of this compound and its active metabolite, Spiraprilat, are summarized below.

| Property | Value | Reference |

| Physicochemical Properties | ||

| Molecular Weight | 503.1 g/mol | [5][8][9][10] |

| Melting Point | 192-194 °C (decomposes) | [1][3][11] |

| Boiling Point | 697.8 °C at 760 mmHg | [1][3][11] |

| Flash Point | 375.8 °C | [1][3][11] |

| Solubility | Very slightly soluble in water; Soluble in methanol; Slightly soluble in acetonitrile. | [3][11] |

| Pharmacokinetic Properties (Oral Administration) | ||

| Bioavailability (Spirapril) | ~50% | [5] |

| Time to Peak Hemodynamic Effect | 4-6 hours | [1][9] |

| Terminal Half-life (Spirapril) | 20-50 minutes (IV infusion) | [5] |

| Terminal Half-life (Spiraprilat) | ~35 hours | [5] |

| Plasma Clearance (Spirapril) | 56 L/h (IV infusion) | [5] |

| Plasma Clearance (Spiraprilat) | 10 L/h (IV infusion) | [5] |

| Volume of Distribution (Spirapril) | 28 Litres (IV infusion) | [5] |

| Volume of Distribution (Spiraprilat) | 43 Litres (IV infusion) | [5] |

| Elimination Routes | Renal and Hepatic | [3][4] |

| Pharmacodynamic Properties | ||

| ACE Inhibition (IC₅₀) | 67 nM | [10] |

| ID₅₀ (Angiotensin I Pressor Response, Rats) | 16 µg/kg | [10] |

| ID₅₀ (Angiotensin I Pressor Response, Dogs) | 262 µg/kg | [10] |

Mechanism of Action: Inhibition of the Renin-Angiotensin System

Spirapril exerts its therapeutic effect by modulating the Renin-Angiotensin-Aldosterone System (RAAS). As a prodrug, it is hydrolyzed to spiraprilat, which inhibits Angiotensin-Converting Enzyme (ACE). ACE is responsible for converting inactive angiotensin I into the potent vasoconstrictor angiotensin II. By blocking this step, spiraprilat decreases plasma levels of angiotensin II, leading to vasodilation (reduced blood pressure) and decreased aldosterone secretion, which promotes natriuresis.[6][8]

Caption: Mechanism of action of Spiraprilat within the Renin-Angiotensin System.

Experimental Protocols

This section details methodologies relevant to the synthesis, characterization, and evaluation of this compound.

Synthesis Outline

A definitive, step-by-step synthesis protocol is proprietary. However, patent literature from Schering-Plough outlines a key strategic approach.[12] The synthesis commences with a protected proline derivative, Cbz-protected 4-oxoproline methyl ester. A crucial step involves the protection of the carbonyl group as a spirocyclic thioketal, which forms the characteristic 1,4-dithia-7-azaspiro[4.4]nonane core of the molecule. Following deprotection and subsequent coupling reactions with the appropriate side chain, the final spirapril molecule is formed. The hydrochloride salt is typically prepared in the final step by treating the free base with hydrochloric acid in a suitable solvent to facilitate crystallization.

In Vitro Angiotensin-Converting Enzyme (ACE) Inhibition Assay

This protocol is a representative method for determining the IC₅₀ value of spiraprilat. The assay is based on the spectrophotometric measurement of a product formed from an ACE-specific substrate.[13][14][15]

Materials:

-

Angiotensin-Converting Enzyme (ACE) from rabbit lung (e.g., Sigma-Aldrich)

-

Substrate: Hippuryl-L-Histidyl-L-Leucine (HHL)

-

This compound (or Spiraprilat) standard

-

Sodium borate buffer (50 mM, pH 8.3) containing 300 mM NaCl

-

Stopping reagent: 1 M HCl

-

Extraction solvent: Ethyl acetate

-

Positive Control: Captopril

Procedure:

-

Preparation of Solutions:

-

Prepare a stock solution of HHL (e.g., 5 mM) in sodium borate buffer.

-

Prepare a stock solution of ACE (e.g., 100 mU/mL) in the same buffer.

-

Prepare serial dilutions of Spiraprilat (or Spirapril, which will hydrolyze in situ over a longer incubation, though using Spiraprilat is preferred) and the Captopril control in the buffer to achieve a range of final concentrations for IC₅₀ determination.

-

-

Enzymatic Reaction:

-

In a microcentrifuge tube, add 20 µL of ACE solution and 40 µL of the inhibitor solution (Spiraprilat dilution or buffer for control).

-

Pre-incubate the mixture at 37 °C for 10 minutes.

-

Initiate the reaction by adding 100 µL of the HHL substrate solution.

-

Incubate the reaction mixture at 37 °C for 45 minutes.[14]

-

-

Reaction Termination and Extraction:

-

Stop the reaction by adding 250 µL of 1 M HCl.

-

Add 1.5 mL of ethyl acetate to extract the hippuric acid (HA) product.

-

Vortex vigorously for 30 seconds and centrifuge at 10,000 x g for 10 minutes to separate the phases.[14]

-

-

Quantification:

-

Carefully transfer 1 mL of the upper ethyl acetate layer to a new tube.

-

Evaporate the solvent under a stream of nitrogen or in a vacuum concentrator.

-

Re-dissolve the dried hippuric acid residue in a known volume of buffer or mobile phase.

-

Measure the absorbance of the redissolved sample at 228 nm using a UV-Vis spectrophotometer or quantify using reverse-phase HPLC.[15]

-

-

Calculation:

-

Calculate the percentage of ACE inhibition for each inhibitor concentration using the formula: % Inhibition = [1 - (Absorbance of sample / Absorbance of control)] x 100

-

Plot the % Inhibition against the logarithm of the inhibitor concentration and determine the IC₅₀ value using non-linear regression analysis.

-

Caption: Experimental workflow for the in vitro ACE inhibition assay.

In Vivo Pharmacokinetic Study Design

Pharmacokinetic properties of spirapril were evaluated in human subjects to determine its absorption, distribution, metabolism, and excretion profile.[5][9][16]

Study Design:

-

A dose-ranging study can be conducted in healthy volunteers or the target patient population (e.g., patients with congestive heart failure).[9]

-

Subjects receive a single oral dose of this compound (e.g., doses ranging from 0.3 mg to 6.25 mg).[9]

-

Blood samples are collected at predetermined time points over a 24 to 48-hour period post-administration.

-

Plasma is separated from the blood samples and stored at -20°C or lower until analysis.

Sample Analysis:

-

Plasma concentrations of both the parent drug (spirapril) and its active metabolite (spiraprilat) are determined using a validated bioanalytical method, typically High-Performance Liquid Chromatography coupled with tandem Mass Spectrometry (HPLC-MS/MS), for its high sensitivity and specificity.

-

A standard curve is generated using known concentrations of spirapril and spiraprilat to ensure accurate quantification.

Data Analysis:

-

Pharmacokinetic parameters such as Cₘₐₓ (maximum concentration), Tₘₐₓ (time to maximum concentration), AUC (area under the concentration-time curve), and elimination half-life (t₁/₂) are calculated for both spirapril and spiraprilat using non-compartmental analysis software.

-

These parameters help to characterize the drug's absorption rate, extent of exposure, and elimination kinetics.[5]

References

- 1. research.rug.nl [research.rug.nl]

- 2. This compound Standard | Manasa Life Sciences [manasalifesciences.com]

- 3. lookchem.com [lookchem.com]

- 4. Spirapril. A preliminary review of its pharmacology and therapeutic efficacy in the treatment of hypertension - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Spirapril: pharmacokinetic properties and drug interactions - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Spirapril | C22H30N2O5S2 | CID 5311447 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. medchemexpress.com [medchemexpress.com]

- 8. This compound | C22H31ClN2O5S2 | CID 6850814 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 9. The acute hemodynamic, hormonal, and pharmacokinetic properties of oral spirapril in patients with moderate to severe heart failure - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. cdn.caymanchem.com [cdn.caymanchem.com]

- 11. go.drugbank.com [go.drugbank.com]

- 12. Synthetic Routes to Approved Drugs Containing a Spirocycle [mdpi.com]

- 13. ACE Inhibition Assay - Protocol - OneLab [onelab.andrewalliance.com]

- 14. Angiotensin-converting enzyme inhibitory assay [protocols.io]

- 15. idpublications.org [idpublications.org]

- 16. Pharmacokinetics and haemodynamic effects of a single oral dose of the novel ACE inhibitor spirapril in patients with chronic liver disease - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide on the Early Discovery and Developmental History of Spirapril Hydrochloride

Introduction

Spirapril hydrochloride is a non-sulfhydryl angiotensin-converting enzyme (ACE) inhibitor primarily utilized for the management of hypertension.[1][2] Developed by the pharmaceutical company Schwarz Pharma, it functions as a prodrug that, after oral administration, is converted into its active metabolite, spiraprilat.[1][2][3] This guide provides a comprehensive overview of the early discovery, synthesis, mechanism of action, and the preclinical and clinical development of this compound, tailored for researchers, scientists, and drug development professionals.

Early Discovery and Synthesis

The initial synthesis of spirapril was reported by the Schering-Plough Corporation in a patent filed in 1984.[4][5] The process began with the Cbz-protected 4-oxoproline methyl ester. The carbonyl group of this starting material was protected as a spirocyclic thioketal. Subsequently, the Cbz protecting group was removed to yield the key amino acid intermediate.[4]

An alternative synthesis was later reported by the Squibb Corporation (now Bristol Myers Squibb) in 1988, which also utilized a spirocyclic amino acid intermediate.[4]

Mechanism of Action

This compound exerts its antihypertensive effects by inhibiting the angiotensin-converting enzyme (ACE).[1][6] It is a prodrug that is hepatically converted to its active diacid metabolite, spiraprilat.[2][3][6][7] Spiraprilat competitively binds to ACE, preventing the conversion of angiotensin I to angiotensin II.[3][6][7] Angiotensin II is a potent vasoconstrictor and also stimulates the adrenal cortex to secrete aldosterone.[1][3]

The inhibition of ACE by spiraprilat leads to:

-

Decreased levels of Angiotensin II: This results in vasodilation (widening of blood vessels) and consequently, a reduction in blood pressure.[1][3]

-

Decreased Aldosterone Secretion: Reduced aldosterone levels lead to decreased sodium and water retention by the kidneys, which further contributes to the lowering of blood pressure.[1][3][7]

Preclinical and Clinical Development

Pharmacokinetics

Spirapril is characterized by a unique pharmacokinetic profile:

| Parameter | Value | Reference |

| Bioavailability | ~50% | [8] |

| Time to Peak Plasma Concentration (Spiraprilat) | 2-3 hours | [8] |

| Elimination Half-life (Spiraprilat) | ~40 hours | [8] |

| Elimination Pathway | Dual: Renal and Hepatic | [2][8] |

This dual elimination pathway is a potential advantage, as it may not require dosage adjustments in patients with renal impairment, unlike ACE inhibitors that are primarily eliminated by the kidneys.[2]

Dose-Finding and Efficacy Studies

Early clinical trials in patients with mild to severe hypertension established the effective dose range for spirapril.

| Study Type | Dosage | Key Findings | Reference |

| Dose-finding | 6-24 mg once daily | - Systolic BP reduction: 10-18 mmHg- Diastolic BP reduction: 7-13 mmHg- Blood pressure normalization in 29-50% of patients. | [2] |

| Post-marketing surveillance | 6 mg once daily (most patients) | - Responder rate (Systolic): 89.4%- Responder rate (Diastolic): 85.4% | [9] |

The dose-response curve for spirapril was found to be relatively flat for doses between 6 mg and 24 mg once daily.[2]

Comparative Clinical Trials

Spirapril's efficacy was compared to other established ACE inhibitors in several studies.

| Comparison Drug | Spirapril Dose | Comparison Drug Dose | Key Efficacy Outcome | Reference |

| Enalapril | 6 mg once daily | 5-20 mg once daily | Spirapril showed a greater reduction in diastolic blood pressure at both peak (-17.4 mmHg vs. -14.8 mmHg) and trough (-14.7 mmHg vs. -12.4 mmHg) levels. | [10] |

| Enalapril or Captopril | Not specified | Not specified | Spirapril produced similar reductions in blood pressure. | [2] |

Safety and Tolerability

Spirapril was generally well-tolerated in clinical trials, with an adverse event profile similar to other ACE inhibitors.[2] A large post-marketing surveillance study involving 5,000 patients reported a low incidence of side effects at 2.9%. Notably, the incidence of coughing, a common side effect of ACE inhibitors, was only 0.88%.[9]

Experimental Protocols

Detailed experimental protocols from the early development of spirapril are proprietary. However, the methodologies can be inferred from published clinical trial reports.

Typical Phase III Clinical Trial Protocol for Spirapril:

-

Study Design: A multicenter, randomized, double-blind, placebo-controlled, parallel-group study.[10]

-

Patient Population: Adult patients with a diagnosis of mild-to-moderate essential hypertension.

-

Washout Period: A 4-week single-blind placebo washout period to establish a stable baseline blood pressure.[10]

-

Randomization: Patients are randomized to receive either spirapril (e.g., 6 mg once daily), a comparator drug (e.g., enalapril 5-20 mg once daily), or a placebo.[10]

-

Treatment Period: An 8 to 12-week double-blind treatment phase.

-

Efficacy Endpoints:

-

Primary: Change from baseline in sitting diastolic blood pressure (DBP) at the end of the treatment period.

-

Secondary: Change from baseline in sitting systolic blood pressure (SBP), responder rates (percentage of patients achieving a target DBP, e.g., ≤ 90 mmHg), and 24-hour ambulatory blood pressure monitoring.[2][10]

-

-

Safety Assessments: Monitoring of adverse events, vital signs, and laboratory parameters (hematology, biochemistry) throughout the study.[10]

The development of this compound, from its initial synthesis in the 1980s to its establishment as an effective antihypertensive agent, represents a significant advancement in the management of hypertension. Its discovery was rooted in the rational design of ACE inhibitors. Preclinical and extensive clinical development demonstrated its efficacy in lowering blood pressure, with a favorable safety profile and a unique dual-elimination pharmacokinetic advantage. Comparative studies have shown its efficacy to be at least as good as other drugs in its class, solidifying its place in the therapeutic arsenal against cardiovascular disease.

References

- 1. What is this compound used for? [synapse.patsnap.com]

- 2. Spirapril. A preliminary review of its pharmacology and therapeutic efficacy in the treatment of hypertension - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Spirapril | Drug Information, Uses, Side Effects, Chemistry | PharmaCompass.com [pharmacompass.com]

- 4. mdpi.com [mdpi.com]

- 5. Spirapril [drugfuture.com]

- 6. go.drugbank.com [go.drugbank.com]

- 7. This compound | C22H31ClN2O5S2 | CID 6850814 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. Efficacy and safety of spirapril in mild-to-moderate hypertension - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Clinical experience with spirapril in human hypertension - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Comparison of efficacy of spirapril and enalapril in control of mild-to-moderate hypertension - PubMed [pubmed.ncbi.nlm.nih.gov]

Understanding the pharmacology of Spiraprilat, the active diacid

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the pharmacology of spiraprilat, the active diacid metabolite of the angiotensin-converting enzyme (ACE) inhibitor, spirapril. It is intended for an audience with a professional background in pharmacology and drug development. This document details the mechanism of action, pharmacokinetics, and pharmacodynamics of spiraprilat, supported by quantitative data, experimental methodologies, and visual representations of key pathways and processes.

Executive Summary

Spirapril is a prodrug that undergoes metabolic conversion to its active form, spiraprilat.[1][2] Spiraprilat is a potent and specific inhibitor of the angiotensin-converting enzyme (ACE), a key component of the renin-angiotensin-aldosterone system (RAAS).[1][3] By inhibiting ACE, spiraprilat prevents the conversion of angiotensin I to the potent vasoconstrictor angiotensin II, leading to vasodilation and a reduction in blood pressure.[4][5] Furthermore, the inhibition of ACE leads to decreased aldosterone secretion, which in turn reduces sodium and water retention.[4] Spiraprilat exhibits a long elimination half-life, allowing for once-daily administration of the parent drug, spirapril.[6] This guide will delve into the quantitative aspects of its enzyme inhibition, its pharmacokinetic profile in various populations, and the methodologies used to elucidate these properties.

Mechanism of Action

Spiraprilat exerts its therapeutic effect primarily through the inhibition of the angiotensin-converting enzyme. This action disrupts the normal physiological cascade of the Renin-Angiotensin-Aldosterone System (RAAS).

Inhibition of the Renin-Angiotensin-Aldosterone System (RAAS)

The primary mechanism of action for spiraprilat is the competitive inhibition of ACE.[4] This prevents the conversion of the decapeptide angiotensin I to the octapeptide angiotensin II.[3] The reduction in angiotensin II levels has several downstream effects:

-

Vasodilation: Angiotensin II is a potent vasoconstrictor. Its reduced synthesis leads to the relaxation of vascular smooth muscle, a decrease in total peripheral resistance, and consequently, a lowering of arterial blood pressure.[4]

-

Reduced Aldosterone Secretion: Angiotensin II stimulates the adrenal cortex to release aldosterone, a hormone that promotes the retention of sodium and water by the kidneys. By lowering angiotensin II levels, spiraprilat indirectly reduces aldosterone secretion, leading to natriuresis and a decrease in extracellular fluid volume.[4][5]

-

Inhibition of Negative Feedback: The decrease in angiotensin II also inhibits the negative feedback loop on renin release, which can lead to an increase in plasma renin activity. However, the overriding effect of reduced angiotensin II results in a net antihypertensive effect.[4]

Potential Effects on Bradykinin

ACE is also identical to kininase II, an enzyme responsible for the degradation of bradykinin, a potent vasodilator.[3] By inhibiting this enzyme, spiraprilat may increase local levels of bradykinin, which could contribute to the therapeutic vasodilatory effects.[7] However, this accumulation of bradykinin is also thought to be responsible for some of the side effects associated with ACE inhibitors, such as a dry cough and, rarely, angioedema.[8]

Quantitative Pharmacology

The potency and pharmacokinetic profile of spiraprilat have been characterized through various in vitro and in vivo studies.

In Vitro Potency

Spiraprilat is a highly potent inhibitor of the angiotensin-converting enzyme.

| Parameter | Value | Species/System | Reference |

| IC₅₀ | 0.8 nM | Human ACE | [1][9] |

| IC₅₀ | 0.81 nM | Rabbit Lung ACE | [3] |

IC₅₀: Half maximal inhibitory concentration.

Pharmacokinetic Properties of Spiraprilat

The following table summarizes the key pharmacokinetic parameters of spiraprilat following intravenous administration, as it has virtually no oral bioavailability.[10]

| Parameter | Value | Unit | Notes | Reference |

| Bioavailability (Oral) | ~0 | % | Spiraprilat is poorly absorbed after oral administration. | [10] |

| Disposition | Biphasic | - | Following intravenous infusion. | [10] |

| Terminal Half-life (t½) | 35 - 40 | hours | A long half-life supports once-daily dosing of the prodrug. | [6][10] |

| Plasma Clearance | 10 | L/h | [10] | |

| Renal Clearance | 7.6 | L/h | A significant portion is cleared by the kidneys. | [10] |

| Volume of Distribution (Vd) | 43 | Litres | [10] |

Pharmacokinetic Properties of Spirapril (Prodrug)

For context, the pharmacokinetic properties of the orally administered prodrug, spirapril, are provided below.

| Parameter | Value | Unit | Notes | Reference |

| Bioavailability (Oral) | ~50 | % | [10] | |

| Disposition | Monophasic | - | Following intravenous infusion. | [10] |

| Terminal Half-life (t½) | 20 - 50 | minutes | Rapidly converted to spiraprilat. | [10] |

| Plasma Clearance | 56 | L/h | [10] | |

| Renal Clearance | 11 | L/h | [10] | |

| Volume of Distribution (Vd) | 28 | Litres | [10] |

Pharmacodynamics and Clinical Efficacy

The pharmacodynamic effects of spiraprilat are directly related to its inhibition of ACE and the subsequent reduction in blood pressure.

Relationship between Plasma Concentration and Effect

Studies in patients with congestive heart failure have established a clear relationship between spiraprilat plasma concentrations and its hemodynamic effects.

| Parameter | Concentration for Half-Maximal Effect (EC₅₀) | Maximal Effect (Eₘₐₓ) | Reference |

| Plasma Converting Enzyme Activity (PCEA) Inhibition | 3.9 ng/mL | -99% | [11] |

| Pulmonary Capillary Wedge Pressure (PCWP) Decrease | 11.8 ng/mL | -15 mmHg | [11] |

| Brachial Blood Flow (BBF) Increase | 13.8 ng/mL | +36 mL/min | [11] |

A plasma concentration of 14 ng/mL is reported to induce a 95% inhibition of PCEA.[11]

Clinical Efficacy in Hypertension

Clinical trials have demonstrated the efficacy of spirapril (dosed at 6 mg once daily, leading to therapeutic concentrations of spiraprilat) in managing hypertension.

| Efficacy Endpoint | Result | Patient Population | Reference |

| Systolic Blood Pressure Reduction | 10 - 18 mmHg | Mild to severe hypertension | [12] |

| Diastolic Blood Pressure Reduction | 7 - 13 mmHg | Mild to severe hypertension | [12] |

| Systolic Responder Rate | 89.4% | Arterial hypertension | [13] |

| Diastolic Responder Rate | 85.4% | Arterial hypertension | [13] |

Experimental Protocols

The following sections outline the general methodologies employed in the preclinical and clinical evaluation of spiraprilat.

In Vitro ACE Inhibition Assay

The potency of spiraprilat as an ACE inhibitor is typically determined using an in vitro enzymatic assay.

Objective: To determine the concentration of spiraprilat required to inhibit 50% of ACE activity (IC₅₀).

General Protocol:

-

Reagents: Purified ACE (e.g., from rabbit lung), a synthetic ACE substrate such as Hippuryl-Histidyl-Leucine (HHL) or a fluorogenic substrate, buffer solutions, and spiraprilat at various concentrations.[3][14]

-

Procedure: a. A fixed amount of ACE is pre-incubated with varying concentrations of spiraprilat in a buffer solution for a specified time at 37°C.[10] b. The enzymatic reaction is initiated by adding the ACE substrate.[15] c. The reaction is allowed to proceed for a defined period at 37°C. d. The reaction is terminated, often by adding a strong acid or by heat inactivation.[10]

-

Detection: The product of the enzymatic reaction (e.g., hippuric acid from HHL) is quantified. This can be achieved through various methods:

-

Spectrophotometry: Following extraction of hippuric acid with an organic solvent, its absorbance is measured.[14]

-

Fluorometry: If a fluorogenic substrate is used, the fluorescence of the cleaved product is measured, which is directly proportional to ACE activity.[15]

-

HPLC: High-Performance Liquid Chromatography can be used to separate and quantify the reaction product.[14]

-

-

Data Analysis: The percentage of ACE inhibition is calculated for each concentration of spiraprilat compared to a control without the inhibitor. The IC₅₀ value is then determined by plotting the percent inhibition against the logarithm of the inhibitor concentration and fitting the data to a sigmoidal dose-response curve.

Pharmacokinetic Study in Humans

Pharmacokinetic studies are crucial to understanding the absorption, distribution, metabolism, and excretion (ADME) of a drug.

Objective: To characterize the pharmacokinetic profile of spirapril and spiraprilat in human subjects.

General Protocol:

-

Study Design: A single-blind or double-blind, randomized, placebo-controlled, crossover or parallel-group study is often employed.[16][17]

-

Subject Recruitment: Healthy volunteers or a specific patient population (e.g., patients with renal or hepatic impairment) are recruited based on defined inclusion and exclusion criteria.[18][19]

-

Drug Administration: A single oral dose of spirapril is administered to the subjects after a washout period.[20]

-

Blood Sampling: Serial blood samples are collected at predefined time points before and after drug administration (e.g., 0, 0.5, 1, 2, 4, 8, 12, 24, 48 hours).

-

Plasma Analysis: Plasma is separated from the blood samples, and the concentrations of spirapril and spiraprilat are quantified using a validated analytical method, such as Liquid Chromatography-Mass Spectrometry (LC-MS).

-

Pharmacokinetic Analysis: The plasma concentration-time data are used to calculate key pharmacokinetic parameters, including Cₘₐₓ (maximum concentration), Tₘₐₓ (time to maximum concentration), AUC (area under the curve), t½ (half-life), and clearance, using non-compartmental or compartmental analysis.

Clinical Trial for Antihypertensive Efficacy

The clinical efficacy of an antihypertensive agent is evaluated in large-scale clinical trials.

Objective: To assess the efficacy and safety of spirapril in reducing blood pressure in patients with hypertension.

General Protocol:

-

Study Design: A multicenter, randomized, double-blind, placebo-controlled, parallel-group study is a common design.[16][21]

-

Patient Population: Patients diagnosed with mild-to-moderate essential hypertension are recruited.[16]

-

Washout Period: A placebo washout period (e.g., 3-4 weeks) is implemented to establish a baseline blood pressure and eliminate the effects of any prior antihypertensive medications.[16]

-

Randomization and Treatment: Patients are randomly assigned to receive either a fixed dose of spirapril (e.g., 6 mg once daily) or a placebo for a specified treatment period (e.g., 6 weeks).[16][21]

-

Efficacy Assessment: The primary efficacy endpoint is the change in trough sitting or standing systolic and diastolic blood pressure from baseline to the end of the treatment period. Blood pressure is measured at regular intervals throughout the study.

-

Safety Assessment: Safety and tolerability are monitored by recording adverse events, performing physical examinations, and analyzing laboratory safety parameters (e.g., blood chemistry, hematology, urinalysis).[13]

-

Statistical Analysis: Appropriate statistical methods are used to compare the change in blood pressure between the spirapril and placebo groups.

Conclusion

Spiraprilat is a potent, long-acting ACE inhibitor that forms the basis of the antihypertensive efficacy of its prodrug, spirapril. Its well-characterized mechanism of action, favorable pharmacokinetic profile allowing for once-daily dosing, and demonstrated clinical efficacy make it an effective agent in the management of hypertension. The methodologies outlined in this guide provide a framework for the continued investigation and understanding of this and similar therapeutic agents in the field of cardiovascular drug development.

References

- 1. Angiotensin converting enzyme inhibitors: spirapril and related compounds - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. medchemexpress.com [medchemexpress.com]

- 3. Angiotensin converting enzyme inhibitory activity of SCH 33844 (spirapril) in rats, dogs and monkeys - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Spirapril | C22H30N2O5S2 | CID 5311447 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. Spirapril Hydrochloride | C22H31ClN2O5S2 | CID 6850814 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. Efficacy and safety of spirapril in mild-to-moderate hypertension - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Bradykinin potentiation by angiotensin-(1-7) and ACE inhibitors correlates with ACE C- and N-domain blockade - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Neprilysin Inhibitors and Bradykinin - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. spiraprilat | Ligand Activity Charts | IUPHAR/BPS Guide to PHARMACOLOGY [guidetoimmunopharmacology.org]

- 10. tandfonline.com [tandfonline.com]

- 11. Pharmacokinetic-pharmacodynamic model relating spiraprilat plasma concentrations to systemic and regional hemodynamic effects in congestive heart failure - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Spirapril. A preliminary review of its pharmacology and therapeutic efficacy in the treatment of hypertension - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Clinical experience with spirapril in human hypertension - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. ACE Inhibition Assay - Protocol - OneLab [onelab.andrewalliance.com]

- 15. ACE Inhibition Assay [bio-protocol.org]

- 16. A multicentre multidose study of the efficacy and safety of spirapril in mild-to-moderate essential hypertension. UK Study Group of Spirapril in Hypertension - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. Pharmacokinetics of spirapril and spiraprilat in patients with chronic renal failure - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. Pharmacokinetics and haemodynamic effects of a single oral dose of the novel ACE inhibitor spirapril in patients with chronic liver disease - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. Pharmacokinetics of spirapril in renal impairment - PubMed [pubmed.ncbi.nlm.nih.gov]

- 20. The acute hemodynamic, hormonal, and pharmacokinetic properties of oral spirapril in patients with moderate to severe heart failure - PubMed [pubmed.ncbi.nlm.nih.gov]

- 21. Efficacy and safety of spirapril, a new ace-inhibitor, in elderly hypertensive patients - PubMed [pubmed.ncbi.nlm.nih.gov]

Spirapril Hydrochloride: A Deep Dive into its Impact on Angiotensin II and Aldosterone

A Technical Guide for Researchers and Drug Development Professionals

This technical guide provides a comprehensive analysis of the effects of spirapril hydrochloride, an angiotensin-converting enzyme (ACE) inhibitor, on the key hormones of the renin-angiotensin-aldosterone system (RAAS): angiotensin II and aldosterone. This document is intended for researchers, scientists, and professionals in the field of drug development seeking a detailed understanding of spirapril's mechanism of action and its quantitative impact on these crucial physiological regulators.

Core Mechanism of Action: Inhibition of Angiotensin-Converting Enzyme

Spirapril is a prodrug that, upon oral administration, is hydrolyzed to its active metabolite, spiraprilat.[1][2][3] Spiraprilat is a potent, non-sulfhydryl ACE inhibitor.[1][2][3] The primary mechanism of action of spiraprilat is the competitive inhibition of ACE, the enzyme responsible for the conversion of the inactive decapeptide angiotensin I to the potent vasoconstrictor octapeptide, angiotensin II.[1][2][3]

By blocking the production of angiotensin II, this compound brings about a cascade of physiological effects, central to which is the reduction of circulating and tissue levels of angiotensin II. This, in turn, leads to a decrease in aldosterone secretion from the adrenal cortex, as angiotensin II is a primary stimulus for its release. The combined effect of reduced angiotensin II and aldosterone levels results in vasodilation, reduced sodium and water retention, and a consequent lowering of blood pressure.[1][2][3]

Quantitative Effects on Angiotensin II and Aldosterone

While numerous studies confirm the qualitative impact of spirapril on the RAAS, specific quantitative data from human clinical trials remains limited in publicly available literature. The following table summarizes the expected effects based on the established mechanism of action of ACE inhibitors. It is important to note that the magnitude of the effect can vary based on the patient population, dosage, and duration of treatment.

| Hormone | Effect of this compound | Expected Quantitative Change | Rationale |

| Angiotensin II | Decrease | Significant reduction from baseline | Direct inhibition of ACE prevents the conversion of angiotensin I to angiotensin II.[1][2][3] |

| Aldosterone | Decrease | Significant reduction from baseline | Reduced angiotensin II levels lead to decreased stimulation of the adrenal cortex, thereby lowering aldosterone secretion.[1][2][3] |

| Plasma Renin Activity (PRA) | Increase | Significant increase from baseline | The reduction in angiotensin II disrupts the negative feedback loop on renin release, leading to a compensatory rise in PRA. |

Signaling Pathways and Experimental Workflows

To visually represent the intricate mechanisms and processes involved, the following diagrams have been generated using Graphviz.

The Renin-Angiotensin-Aldosterone System (RAAS) and the Action of Spirapril

Experimental Workflow for a Clinical Trial Evaluating Spirapril

References

- 1. Spirapril. A preliminary review of its pharmacology and therapeutic efficacy in the treatment of hypertension - PubMed [pubmed.ncbi.nlm.nih.gov]